molecular formula C5H8N4O2 B1339708 Ethyl 2-methyl-2H-tetrazole-5-carboxylate CAS No. 91511-38-5

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Cat. No. B1339708
CAS RN: 91511-38-5
M. Wt: 156.14 g/mol
InChI Key: XMYUKSXHYURGOL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a chemical compound that is part of a broader class of tetrazole derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, which imparts unique chemical reactivity and the potential for tautomerism, as seen in the matrix-isolated 1H- and 2H- tautomeric forms of ethyl tetrazole-5-carboxylate .

Synthesis Analysis

The synthesis of ethyl tetrazole derivatives often involves the reaction of azides with nitriles or the cyclization of thioamides with halogenated compounds. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was prepared by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of synthetic approaches to tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For example, the unexpected structures of some pyrazole derivatives were determined by X-ray crystallographic analysis and 2D NMR . The crystal structure of a pyrazole carboxylate derivative was also elucidated using X-ray diffraction, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, including acylation, alkylation, and complex formation with metal ions. The acylation and alkylation reactions of pyrazole derivatives have been shown to exhibit high regioselectivity . Complexes of Cu(II), Co(II), and Ni(II) with tetrazole ligands have been prepared, and their solubility products were determined, indicating the potential of these compounds to form coordination complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetrazole derivatives, such as acid-base behavior, solubility, and chemical stability, are crucial for their practical applications. Studies have shown that these compounds can exhibit interesting physicochemical properties, such as the ability to form stable complexes with metal ions . Additionally, the conformational analysis of matrix-isolated tautomeric forms of ethyl tetrazole-5-carboxylate revealed that the 1H-tautomer is the most stable and predominates in cryogenic matrices .

Scientific Research Applications

Tetrazole Derivatives and Biological Activity

Ethyl 2-methyl-2H-tetrazole-5-carboxylate belongs to the class of tetrazole compounds, which are known for their wide range of biological properties. Tetrazoles have been identified as bioisosteres of carboxylic acid groups, enabling them to replace carboxyl groups in drugs to enhance lipophilicity, bioavailability, and reduce side effects. The tetrazole moiety is incorporated into compounds for their antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This broad spectrum of activity makes tetrazoles, including ethyl 2-methyl-2H-tetrazole-5-carboxylate, significant in the development of new pharmaceuticals with improved pharmacokinetic profiles and metabolic stability. The versatility of tetrazole derivatives underscores their importance in medicinal chemistry and drug development (Patowary, Deka, & Bharali, 2021).

Ionic Liquids and Polysaccharide Interactions

The interaction of ionic liquids (ILs) with polysaccharides, such as cellulose, reveals potential applications of ethyl 2-methyl-2H-tetrazole-5-carboxylate in chemical modification and dissolution processes. ILs serve as solvents for cellulose and facilitate its chemical modification through reactions like acylation, carbanilation, and silylation. These modifications are crucial for developing materials with tailored properties for specific applications. The use of ILs, including those related to or derived from tetrazole derivatives, highlights the potential for innovative approaches to cellulose processing and modification for industrial and technological applications (Heinze et al., 2008).

Surface Finishing and Energy Storage

Ethyl 2-methyl-2H-tetrazole-5-carboxylate, through its association with tetrazole-based ionic liquids, contributes to advancements in electrochemical technology, including surface finishing and energy storage. Research in this area explores the use of haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage applications. These RTILs, by virtue of their chemical structure and properties, offer innovative solutions for the electroplating of metals and development of energy storage devices. This application underscores the potential of tetrazole derivatives in enhancing electrochemical processes and technologies (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is classified as a flammable solid . It should be stored at ambient temperatures . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces .

Future Directions

The quantity and the interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increases . This heteroaromatic system contains the maximum number of nitrogen atoms, which is the reason why tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensin II antagonists, etc.) . Because of the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .

properties

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

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